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D-Lyxose-5-13C

Cat. No.: B583858
CAS No.: 139657-61-7
M. Wt: 151.122
InChI Key: PYMYPHUHKUWMLA-IAAYJPMJSA-N
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Description

Overview of D-Lyxose as a Pentose (B10789219) Sugar in Biological Systems

D-Lyxose is a rare, naturally occurring aldopentose, a five-carbon sugar with an aldehyde group. ontosight.ai While not as abundant as other sugars like glucose, D-Lyxose plays a role in various biological processes. It is a component of some bacterial and plant glycoconjugates and polysaccharides. ontosight.ai In microbial metabolism, D-Lyxose can be isomerized to D-xylulose, an intermediate in the pentose phosphate (B84403) pathway (PPP). researchgate.netnih.gov This conversion is catalyzed by the enzyme D-lyxose isomerase. frontiersin.orgebi.ac.uk The pentose phosphate pathway is a crucial metabolic route for generating NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for producing precursors for nucleotide synthesis. nih.gov

Some microorganisms can utilize D-lyxose as a sole carbon and energy source. microbiologyresearch.orgnih.gov Research has also indicated that D-lyxose can be a precursor for the synthesis of compounds with potential therapeutic applications, such as immunostimulants and antitumor agents. frontiersin.orgnih.gov

Rationale for 13C-Labeling at the C-5 Position of D-Lyxose for Mechanistic Interrogation

The specific placement of a ¹³C label on a molecule is a strategic choice designed to answer particular biochemical questions. Labeling D-Lyxose at the C-5 position allows researchers to track the fate of this specific carbon atom as the sugar is metabolized. This is particularly useful for studying the reactions of the pentose phosphate pathway and other metabolic routes involving D-Lyxose.

By following the ¹³C label from D-Lyxose-5-¹³C, researchers can determine how the carbon backbone of the sugar is rearranged and which downstream metabolites incorporate this specific carbon. For example, in the pentose phosphate pathway, the C-5 of an initial pentose can be traced through a series of reactions to specific positions in other sugars like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. This positional information is critical for distinguishing between different metabolic pathways that might be active simultaneously. frontiersin.orgresearchgate.net Techniques like ¹³C-NMR spectroscopy are particularly powerful in this context, as they can resolve the signals from different carbon positions within a molecule, providing a detailed map of the label's journey. unimo.itfrontiersin.org

Scope and Academic Relevance of D-Lyxose-5-13C Research within Carbohydrate Biochemistry

The study of D-Lyxose-5-¹³C falls within the broader field of glycobiology and carbohydrate biochemistry, which seeks to understand the structure, function, and metabolism of sugars. Research utilizing this labeled compound contributes to a more detailed understanding of pentose metabolism, particularly in microorganisms. nih.gov This knowledge is relevant for various applications, including metabolic engineering, where microbes are engineered to produce valuable chemicals from renewable resources like xylose, the most abundant pentose in plant biomass. nih.govmdpi.com

Furthermore, investigating the metabolic pathways of rare sugars like D-Lyxose can provide insights into the evolution of metabolic networks and the promiscuity of enzymes involved in sugar metabolism. The use of isotopically labeled sugars like D-Lyxose-5-¹³C, in conjunction with advanced analytical methods, allows for a precise and quantitative analysis of these complex biological systems, pushing the frontiers of our understanding of carbohydrate biochemistry.

Interactive Data Tables

Below are tables summarizing key information related to the compounds and enzymes discussed in this article.

Properties

CAS No.

139657-61-7

Molecular Formula

C5H10O5

Molecular Weight

151.122

IUPAC Name

(2S,3R,4S)-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i2+1

InChI Key

PYMYPHUHKUWMLA-IAAYJPMJSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies for D Lyxose 5 13c and Analogously Labeled Pentoses

Chemical Synthesis Approaches for Specifically 13C-Labeled D-Lyxose

Chemical synthesis offers precise control over the position of isotopic labels. However, these methods can be complex and require stringent reaction conditions.

Stereoselective Synthesis Routes Utilizing 13C-Enriched Precursors

The stereoselective synthesis of specifically labeled pentoses often begins with smaller, readily available chiral molecules. A notable strategy involves the use of 13C-enriched precursors, such as those derived from D-glucose. For instance, a multi-step synthesis can be employed to produce D-[5-13C]ribose derivatives, which can then be converted to other pentoses. acs.org One approach starts with the conversion of D-glucose to a suitable starting material, which is then subjected to a series of reactions to introduce the 13C label at the desired position. acs.org

A key challenge in these syntheses is maintaining the correct stereochemistry at each chiral center. The synthesis of 1,1′-linked α-L-lyxopyranosyl β-D-glucopyranoside, a proposed biosynthetic precursor, highlights the complexities of controlling stereoselectivity in glycosylation reactions. d-nb.inforesearchgate.net In one study, the reaction of a lyxosyl donor with a glucosyl acceptor yielded a 10:1 mixture of isomers, demonstrating the difficulty in achieving complete stereocontrol. d-nb.inforesearchgate.net

Targeted Introduction of 13C Isotope at the C-5 Position of Pentose (B10789219) Sugars

Several methods have been developed for the targeted introduction of a 13C isotope at the C-5 position of pentose sugars. One effective method utilizes a Wittig reaction with a 13C-labeled methyl iodide (Ph3P13CH3I) to introduce the label. nih.govacs.org This is followed by a highly diastereoselective osmium dihydroxylation to establish the correct stereochemistry. nih.govacs.org This approach has been successfully used to synthesize D-[5-13C]ribose derivatives, which can then be converted to other labeled nucleosides. nih.govacs.org

Another strategy involves the chain elongation of a smaller sugar. For example, the classical Kiliani synthesis can be adapted to prepare [1-13C]ribose and [1-13C]arabinose 5-phosphates. nih.gov This method involves the condensation of an aldose with isotopically labeled cyanide, followed by reduction. google.com While effective, this process can result in a mixture of C-2 epimers that require separation. google.com

Evaluation of Synthetic Yields and Isotopic Purity for Research Applications

The utility of synthetically produced labeled compounds is highly dependent on their yield and isotopic purity. Various analytical techniques are employed to assess these parameters. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the position and enrichment of the 13C label. d-nb.infonih.gov

In a synthesis of L-lyxose from D-arabinose, a total yield of 40% over seven steps was reported. researchgate.net For the synthesis of 1,1′-linked α-L-lyxopyranosyl β-D-glucopyranoside, the yield of the desired disaccharide was 50%, with a 10:1 ratio of stereoisomers. d-nb.inforesearchgate.net Enzymatic methods for preparing labeled sugar phosphates have been shown to produce high yields and purity. nih.gov The isotopic purity of commercially available labeled substrates is also a critical factor; for instance, [U-13C]gluconate was found to have an isotopic purity of 99%. asm.org

Table 1: Synthetic Yields and Purity of Labeled Sugars

CompoundStarting MaterialKey Reaction StepYieldPurity/Isomer RatioReference
L-LyxoseD-ArabinoseInversion of configuration at C340% (total)Not specified researchgate.net
1,1′-linked α-L-lyxopyranosyl β-D-glucopyranosideAcetylated D-lyxose and glucosyl trichloroacetimidateGlycosylation50%10:1 (β,α' to β,β') d-nb.inforesearchgate.net
[1-13C]Ribose 5-phosphateD-ArabinoseKiliani synthesisHighHigh nih.gov
[U-13C]GluconateNot applicable (commercial)Not applicableNot applicable99% asm.org

Biotechnological and Enzymatic Production of D-Lyxose and its 13C-Variants

Biotechnological and enzymatic methods provide a more sustainable and often more specific alternative to chemical synthesis for producing rare sugars and their isotopically labeled variants. frontiersin.orgnih.gov

Biocatalytic Conversion Strategies for D-Lyxose Production from Related Sugars

Enzymes, particularly isomerases, are powerful tools for the production of rare sugars like D-lyxose. nih.govresearchgate.net D-lyxose isomerase (D-LI) catalyzes the reversible isomerization between D-xylulose and D-lyxose. nih.govresearchgate.net This enzyme has garnered significant attention due to its potential in producing various functional sugars. nih.gov

Several D-lyxose isomerases have been identified and characterized from different microbial sources, including Bacillus velezensis and a hyperthermophilic archaeon, Thermofilum sp. frontiersin.orgd-nb.infonih.gov The enzyme from Thermofilum sp. is particularly noteworthy for its high specificity for D-lyxose and its exceptional thermostability, remaining active at temperatures above 95°C. frontiersin.orgnih.gov This stability makes it a promising candidate for industrial applications. frontiersin.orgnih.gov

A two-step isomerization process can be employed for the production of D-lyxose from more abundant sugars like D-xylose. researchgate.net In this scheme, xylose isomerase first converts D-xylose to D-xylulose, which is then converted to D-lyxose by D-lyxose isomerase. researchgate.net

Table 2: Properties of D-Lyxose Isomerases from Different Sources

Source OrganismOptimal Temperature (°C)Optimal pHKey CharacteristicsReference
Bacillus velezensis556.5Used for D-mannose and L-ribose production d-nb.info
Thermofilum sp.>95Not specifiedHighly specific for D-lyxose, thermostable frontiersin.orgnih.gov

Microbial Fermentation Utilizing 13C-Enriched Carbon Sources for Labeled Sugar Biosynthesis

Microbial fermentation is a versatile method for producing isotopically labeled compounds. By cultivating microorganisms in a medium containing a 13C-enriched carbon source, such as [1-13C]glucose or uniformly labeled 13C-glucose, the label can be incorporated into various cellular metabolites, including sugars. silantes.comshimadzu.com This approach is widely used to produce labeled proteins and can be adapted for the biosynthesis of labeled sugars. silantes.com

The choice of microorganism and the specific labeled substrate can influence the labeling pattern of the final product. royalsocietypublishing.orgnih.gov For example, culturing E. coli in a medium with [1-13C]glucose allows for the determination of the split ratio between glycolysis and the pentose phosphate (B84403) pathway by analyzing the 13C-labeling of pyruvate (B1213749). shimadzu.com

Metabolic flux analysis using 13C-labeled substrates provides detailed insights into cellular metabolism. researchgate.netnih.govnih.gov This technique involves feeding cells a 13C-labeled substrate and then measuring the isotopic enrichment in various metabolites, which can reveal the activity of different metabolic pathways. royalsocietypublishing.orgnih.govtudelft.nl For instance, studies with position-specifically 13C-labeled glucose in soil microorganisms have shown a switch from the pentose phosphate pathway to glycolysis at subzero temperatures. gwdg.de This powerful approach can be harnessed to optimize the microbial production of specifically labeled sugars like D-Lyxose-5-13C.

Optimization of Enzymatic Pathways for Efficient this compound Synthesis

The enzymatic synthesis of isotopically labeled carbohydrates, such as this compound, offers a highly specific and efficient alternative to chemical methods. The optimization of these biocatalytic pathways is crucial for achieving high yields and purity. These pathways often leverage the cell's natural metabolic routes, particularly the pentose phosphate pathway (PPP), to introduce isotopic labels into the target molecule from simpler labeled precursors. google.comnih.govnih.gov The synthesis of labeled pentoses typically begins with a labeled precursor, which is enzymatically converted through a series of intermediates to the final product. google.com

A plausible and efficient enzymatic route to this compound involves the strategic use of enzymes such as isomerases and epimerases to manipulate the stereochemistry of a labeled five-carbon sugar phosphate precursor. A key intermediate in this process is a 13C-labeled D-xylulose-5-phosphate, which can be generated from precursors like hydroxypyruvate and D-glyceraldehyde-3-phosphate using the enzyme transketolase. researchgate.net Once the labeled D-xylulose-5-phosphate is formed, the critical step is the epimerization at the C-3 position to yield D-Lyxose-5-phosphate. This transformation can be catalyzed by enzymes with C-3 epimerase activity.

Research has identified several enzymes capable of performing such epimerizations. The D-tagatose 3-epimerase (DTEase) family of enzymes, in particular, has shown significant promise due to its broad substrate specificity. frontiersin.orgresearchgate.net These enzymes are known to catalyze the reversible epimerization of various ketohexoses at the C-3 position and have been shown to act on other sugars, including deoxy sugars. frontiersin.orgresearchgate.net This makes DTEase a strong candidate for the targeted conversion of D-xylulose-5-phosphate to D-lyxose-5-phosphate.

The optimization of this enzymatic step involves several key factors:

Enzyme Selection and Engineering: The choice of DTEase is critical. Enzymes from different microbial sources exhibit varying substrate specificities, pH and temperature optima, and catalytic efficiencies. frontiersin.orgrsc.org For instance, DTEase from Pseudomonas cichorii has a broad substrate specificity, while the enzyme from Sinorhizobium sp. has also been extensively characterized. researchgate.netrsc.org Genetic engineering can further enhance enzyme activity and stability for specific substrates.

Reaction Conditions: The catalytic activity of DTEase is highly dependent on environmental conditions. Optimization of pH, temperature, and buffer composition is essential for maximizing product yield. For example, the DTEase from Sinorhizobium sp. (sDTE) shows optimal activity at pH 8.0 and a temperature of 50 °C. rsc.org

Metal Cofactors: DTEase family enzymes are typically metal-dependent. frontiersin.org The type and concentration of metal ions can significantly influence enzyme activity. The DTEase from Christensenella minuta is modulated by various metal ions, while the sDTE model suggests a catalytic tetrad involving a metal ion like Mn²⁺ is crucial for its function. frontiersin.orgrsc.org

Cofactor Regeneration: For pathways involving multiple enzymes and requiring cofactors like ATP or NAD(P)H, efficient cofactor regeneration systems are necessary to drive the reactions to completion and make the process economically viable. google.com

The table below summarizes key parameters for a relevant enzyme that could be employed in the synthesis pathway.

Table 1: Characteristics of D-tagatose 3-epimerase (sDTE) from Sinorhizobium sp.

Parameter Optimal Value/Characteristic Reference
Enzyme D-tagatose 3-epimerase (sDTE) rsc.org
Source Organism Sinorhizobium sp. rsc.org
Primary Function Catalyzes C3 epimerization of ketoses rsc.org
Optimal pH 8.0 rsc.org
Optimal Temperature 50 °C rsc.org
Key Catalytic Residues Glu154, Asp187, Gln213, Glu248 rsc.org

| Metal Cofactor | Metal-dependent (e.g., Mn²⁺) | rsc.org |

By carefully selecting the appropriate epimerase and optimizing the reaction conditions, it is possible to establish an efficient and high-yield enzymatic pathway for the synthesis of this compound from a suitable labeled precursor. This approach leverages the specificity of biocatalysts to overcome the challenges of regioselectivity inherent in traditional chemical synthesis. The use of whole recombinant cells expressing the required enzymes can also be a cost-effective strategy, as it eliminates the need for complex enzyme purification steps. rsc.org

Advanced Analytical Techniques for Characterization and Quantification of D Lyxose 5 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Labeled Carbohydrate Analysis

NMR spectroscopy stands as a powerful, non-destructive tool for the detailed analysis of 13C-labeled carbohydrates, offering insights into atomic connectivity, three-dimensional structure, and isotopic enrichment.

Principles of 13C-NMR for Isotopic Enrichment Detection and Carbon Connectivity

Carbon-13 NMR (¹³C-NMR) is fundamental for analyzing ¹³C-labeled compounds like D-Lyxose-5-13C. The ¹³C nucleus possesses a magnetic spin, and its resonance frequency in an NMR experiment is highly sensitive to its local chemical environment. The natural abundance of ¹³C is only about 1.1%, making the signals from unenriched molecules weak. In isotopically enriched samples, the signals from the labeled positions are significantly enhanced, allowing for their clear detection. libretexts.org

The key principles underlying ¹³C-NMR for isotopic analysis include:

Chemical Shift: Each carbon atom in a molecule resonates at a characteristic frequency, or chemical shift, reported in parts per million (ppm). libretexts.org This shift is influenced by the atom's bonding and proximity to other atoms. For this compound, the C5 carbon will exhibit a distinct chemical shift, confirming the position of the label. Glycosylation, for instance, typically causes a downfield shift of 4–10 ppm for the anomeric and linked carbons. unimo.it

¹³C-¹³C Coupling (J-coupling): When two ¹³C atoms are adjacent, their nuclear spins interact, splitting the NMR signal into a doublet. oup.com The magnitude of this splitting, known as the coupling constant (J), provides direct evidence of carbon-carbon bonds. This is invaluable for tracing metabolic pathways where labeled carbon atoms from a precursor molecule are incorporated into a product.

Signal Intensity: The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal. magritek.com In quantitative ¹³C-NMR, the intensity of the signal from the ¹³C-labeled position relative to other carbon signals (or a known internal standard) can be used to determine the degree of isotopic enrichment. oup.commagritek.com

The combination of these principles allows for the unambiguous identification of the labeled position and the determination of carbon-carbon connectivity in metabolites derived from this compound. oup.com

Application of Advanced 2D NMR Techniques for this compound Structural and Configurational Elucidation

While 1D NMR provides fundamental information, complex structures like carbohydrates often exhibit signal overlap. Two-dimensional (2D) NMR techniques overcome this by spreading the signals across two frequency dimensions, revealing correlations between different nuclei and providing a more detailed structural picture. iosrjournals.org For this compound, the following 2D NMR experiments are particularly insightful:

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. iosrjournals.orgcsic.es It is a powerful tool for assigning proton and carbon resonances in the D-Lyxose molecule. By identifying the proton attached to the ¹³C-labeled C5, the specific labeling site can be confirmed.

Correlation Spectroscopy (COSY): This homonuclear experiment shows correlations between protons that are spin-coupled to each other, typically those on adjacent carbons. iosrjournals.org COSY is used to trace the proton spin systems within the sugar ring, helping to assign all proton resonances.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations seen in COSY to show all protons within a single spin system, even if they are not directly coupled. iosrjournals.org This is particularly useful for identifying all the protons belonging to a specific sugar residue in a complex mixture. An HSQC-TOCSY experiment can be used to define the complete covalent structure by linking C-H and O-H bonds. reading.ac.ukacs.org

These advanced 2D NMR techniques, when applied to this compound, provide a comprehensive dataset for the complete and unambiguous assignment of all proton and carbon signals, thereby elucidating its precise structure and configuration. iosrjournals.orgresearchgate.net

Table 1: Key 2D NMR Techniques for this compound Analysis
TechniqueType of CorrelationPrimary Application for this compound
¹H-¹³C HSQCOne-bond ¹H-¹³CAssigning directly bonded proton-carbon pairs; confirming the C5 label position. iosrjournals.orgcsic.es
¹H-¹³C HMBCLong-range ¹H-¹³C (2-3 bonds)Establishing the carbon skeleton and connectivity. iosrjournals.org
¹H-¹H COSYThrough-bond ¹H-¹H (2-3 bonds)Identifying neighboring protons and tracing the proton spin system within the lyxose ring. iosrjournals.org
¹H-¹H TOCSYThrough-bond ¹H-¹H (entire spin system)Assigning all protons belonging to the lyxose residue, even in complex mixtures. iosrjournals.org

Conformational Analysis of D-Lyxose and its 13C-Labeled Forms via NMR and Complementary Computational Methods

The biological activity of carbohydrates is intimately linked to their three-dimensional shape. D-Lyxose, like other pyranose sugars, can exist in different conformations, primarily the chair (¹C₄ and ⁴C₁) and boat/skew-boat forms. NMR spectroscopy, in conjunction with computational modeling, is a powerful approach to determine the preferred conformation of D-Lyxose and its isotopologues in solution. ehu.esacs.org

Experimental NMR data provides key parameters for conformational analysis:

³JHH Coupling Constants: The magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants around the pyranose ring, the ring conformation can be deduced. nih.govrsc.org

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å). 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments map these interactions, providing distance constraints that help to define the three-dimensional structure. ehu.es

Computational methods complement the experimental data by predicting the relative energies of different conformations. A combined approach often involves:

Performing a conformational search using methods like Monte Carlo to identify low-energy structures. rsc.org

Optimizing these structures using Density Functional Theory (DFT). rsc.org

Calculating theoretical ³JHH coupling constants for each stable conformer. rsc.org

Comparing the calculated coupling constants with the experimental values to determine the conformational equilibrium. rsc.org

Studies on D-lyxose have shown that its conformational landscape is sensitive to its environment. In aqueous solution, the α-anomer predominantly adopts a ¹C₄ chair conformation, while the β-anomer exists mainly in the ⁴C₁ form. ehu.esacs.org The presence of the ¹³C label at the C5 position is not expected to significantly alter these conformational preferences.

Quantitative 13C-NMR for Precise Isotopic Abundance Determination in Labeled Metabolite Pools

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration of substances in a sample. ethz.ch For ¹³C-labeled compounds, quantitative ¹³C-NMR can be used to precisely measure the level of isotopic enrichment at specific carbon positions within a pool of metabolites. nih.govresearchgate.net

To ensure accurate quantification, several experimental parameters must be carefully controlled:

Long Relaxation Delays: A sufficient delay between NMR pulses (typically 5-10 times the longest spin-lattice relaxation time, T1) is necessary to allow for full relaxation of the nuclei, ensuring that the signal intensity is directly proportional to the concentration. andreas-brinkmann.net

Use of an Internal Standard: A known amount of a reference compound with a well-resolved signal is added to the sample. The signal intensity of the analyte is then compared to the signal intensity of the internal standard to calculate its concentration.

Suppression of the Nuclear Overhauser Effect: The NOE can artificially enhance the signals of carbons attached to protons. Gated decoupling techniques are used to suppress the NOE, ensuring that the signal intensities are not biased.

In the context of this compound, quantitative ¹³C-NMR can be used to measure the percentage of ¹³C at the C5 position in lyxose extracted from a biological system. This provides a direct measure of the incorporation of the labeled sugar into the metabolic pool. Furthermore, by analyzing the ¹³C enrichment in downstream metabolites, the flux through various metabolic pathways can be quantified. researchgate.net

Mass Spectrometry (MS) for Isotopomer Distribution Analysis of this compound

Mass spectrometry is another cornerstone technique for the analysis of isotopically labeled compounds. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the mass isotopomer distribution of a molecule. This information is complementary to NMR data and is crucial for metabolic flux analysis. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for 13C-Sugars and their Derivates

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. Since sugars like D-Lyxose are non-volatile, they must first be chemically modified into volatile derivatives before they can be analyzed by GC-MS. restek.comajrsp.com

Derivatization: The primary goal of derivatization is to replace the polar hydroxyl groups with less polar, more volatile groups. Common derivatization methods for sugars include:

Silylation: Hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.comspringernature.com

Acetylation: Hydroxyl groups are converted to acetate (B1210297) esters. restek.com

Oximation followed by Silylation/Acetylation: This two-step process first converts the aldehyde group of the open-chain form of the sugar to an oxime, which prevents the formation of multiple anomeric peaks in the chromatogram. This is then followed by silylation or acetylation of the hydroxyl groups. restek.comrestek.com

Table 2: Common Derivatization Procedures for GC-MS Analysis of Sugars
Derivatization MethodReagentsKey Features
TMS-OximationEthylhydroxylamine hydrochloride in pyridine, followed by BSTFA. restek.comrestek.comReduces the number of anomeric peaks, producing syn and anti isomers. ajrsp.com
Alditol AcetylationSodium borohydride, followed by acetic anhydride. restek.comReduces the sugar to its corresponding alditol, eliminating the ring structure and anomers.
Dialkyldithioacetal AcetatesThiol and acetylating agent.Creates acyclic derivatives that produce characteristic fragments for determining isotopic enrichment at the anomeric carbon. acs.orgcapes.gov.br

GC-MS Analysis: Once derivatized, the sample is injected into the gas chromatograph, where the different sugar derivatives are separated based on their boiling points and interactions with the GC column. The separated compounds then enter the mass spectrometer.

Ionization: In the mass spectrometer, the derivatized sugar molecules are ionized, typically by Electron Ionization (EI) or Chemical Ionization (CI). nih.govspringernature.com EI is a hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" mass spectrum for each compound. CI is a softer ionization technique that produces less fragmentation and often a more abundant molecular ion, which is useful for determining the total mass of the molecule. nih.gov

Mass Analysis and Isotopomer Distribution: The mass analyzer separates the resulting ions based on their m/z ratio. For a ¹³C-labeled compound like this compound, the mass of the molecular ion and any fragments containing the C5 position will be shifted by +1 mass unit compared to the unlabeled compound. By analyzing the relative intensities of the unlabeled (M) and labeled (M+1, M+2, etc.) ions, the isotopomer distribution can be determined. acs.orgresearchgate.net This data is essential for calculating metabolic fluxes. researchgate.net

GC-MS provides high sensitivity and resolution for the analysis of ¹³C-labeled sugars, making it an indispensable tool for metabolic studies involving this compound. springernature.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) for this compound Quantification and Isotopomer Resolution

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of 13C-labeled metabolites like this compound. d-nb.info The technique's strength lies in its ability to separate complex mixtures and provide sensitive and specific detection. springernature.comnih.gov For the analysis of polar compounds such as sugars, which are often difficult to analyze by gas chromatography without derivatization, LC-MS is particularly advantageous. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for quantifying 13C-labeled intermediates in metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway where D-lyxose is relevant. springernature.com This technique often employs methods like scheduled multiple reaction monitoring (MRM) to achieve femtomole-level sensitivity. springernature.com In a typical LC-MS/MS setup for sugar analysis, a separation method such as anion exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) is used to resolve isomers before they enter the mass spectrometer. springernature.commdpi.com For instance, a study on 13C-labeled sugars utilized LC-MS/MS to accurately measure the labeling in free sugars and their moieties after enzymatic cleavage. osti.govunt.eduresearchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offers the advantage of high mass accuracy and resolution, which is critical for resolving isotopologues and differentiating between isotopes like 13C and 15N. mdpi.comnih.gov This capability is essential for stable isotope-resolved metabolomics (SIRM) experiments. mdpi.com The high resolution allows for the clear separation of mass signals that would otherwise overlap in lower-resolution instruments, leading to more accurate quantification of isotopologue distributions. nih.gov For example, LC-HRMS has been successfully used for the simultaneous quantification and 13C-isotopic labeling of various metabolites, demonstrating its superiority in resolving complex isotopic patterns. nih.govbiorxiv.org The development of automated LC-HRMS/MS approaches further enhances the ability to annotate fragment ions from stable isotope labeling experiments, aiding in the structural elucidation of unknown metabolites. acs.org

Interactive Table: Comparison of LC-MS Techniques for 13C-Labeled Pentose Analysis
FeatureLC-MS/MSLC-HRMSKey Advantages for this compound Analysis
Primary Function Targeted QuantificationUntargeted & Targeted Analysis, Isotopologue ResolutionMS/MS for sensitivity, HRMS for specificity and resolving power.
Resolution Low to Unit Mass ResolutionHigh Resolution (>10,000 FWHM)HRMS is crucial for distinguishing this compound from other isobaric interferences.
Sensitivity High (femtogram to picogram range)Moderate to HighBoth offer excellent sensitivity, with MS/MS often having a slight edge in targeted assays.
Scan Mode Multiple Reaction Monitoring (MRM)Full Scan, Single Ion Monitoring (SIM)MRM provides high specificity for quantification; Full scan HRMS allows for untargeted discovery.
Isotopologue Analysis Quantifies known isotopologuesResolves and quantifies full isotopologue distributionHRMS is superior for detailed isotopomer distribution analysis.
Data Complexity Relatively SimpleComplex, requires advanced softwareHRMS data requires more sophisticated processing.

Derivatization Strategies for Enhanced Mass Spectrometric Analysis of 13C-Labeled Pentoses

Chemical derivatization is a frequently employed strategy to improve the analytical performance of mass spectrometry for sugars like this compound. acs.org Derivatization can enhance ionization efficiency, improve chromatographic separation, and increase the mass of the analyte to avoid background noise at lower m/z values. semanticscholar.org

For pentoses and other sugars, various derivatization reagents can be used. One common approach involves silylation, which replaces active hydrogens with trimethylsilyl (TMS) groups. While often used in gas chromatography-mass spectrometry (GC-MS), silylated derivatives can also be analyzed by LC-MS. nih.gov Another strategy is the use of isotope-coded derivatization reagents. This technique, known as Group Specific Internal Standard Technology (GSIST), involves derivatizing the experimental sample and an internal standard with isotopically distinct tags. semanticscholar.orgspringernature.com This allows for precise quantification by correcting for matrix effects and variations in ionization efficiency. springernature.com For example, a reversed-phase liquid chromatography-mass spectrometry (RPLC-MS) method utilizing in vitro derivatization with a 13C-labeled tag has been shown to enable the separation and quantification of structural isomers like glucose 6-phosphate and fructose (B13574) 6-phosphate. acs.org

Interactive Table: Common Derivatization Strategies for Pentose Analysis by Mass Spectrometry
Derivatization StrategyReagent ExamplePurposeImpact on this compound Analysis
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increases volatility and thermal stability for GC-MS.Can be used for GC-MS analysis, providing characteristic fragmentation patterns.
Oximation Methoxyamine hydrochloridePrevents ring-opening and formation of multiple anomeric peaks.Stabilizes the sugar structure for more reproducible chromatographic separation.
Isotope-Coded Derivatization 13C-Dansyl chlorideIntroduces a heavy isotope tag for accurate quantification via isotope dilution.Allows for precise quantification by creating an internal standard with identical chemical properties.
Phenylhydrazine Derivatization 3-NitrophenylhydrazineTargets carbonyl groups to enhance ionization and chromatographic retention.Improves sensitivity and separation in reversed-phase LC-MS. acs.org

Computational Algorithms for Natural Isotopic Abundance Correction and Mass Isotopomer Distribution Analysis

The raw data obtained from mass spectrometric analysis of 13C-labeled compounds represents a mixture of isotopologues arising from both the isotopic tracer and the natural abundance of stable isotopes (e.g., 13C, 15N, 18O). uni-regensburg.denih.gov Therefore, accurate quantification of the tracer's incorporation requires sophisticated computational algorithms to correct for this natural isotopic abundance. nih.govresearchgate.net

These correction algorithms are essential for determining the true mass isotopomer distribution (MID) resulting from the metabolic labeling experiment. nih.govd-nb.info Several software tools and algorithms have been developed for this purpose. mdpi.comuni-regensburg.defrontiersin.org These programs typically take the molecular formula of the analyte (and any derivatizing agents) and the measured mass spectral data as input. nih.gov They then calculate the expected contribution of naturally occurring isotopes to the observed mass isotopomer pattern and subtract it from the experimental data. nih.govnih.gov

The correction process can be complex, especially for tandem MS data, where both the parent and daughter ions have their own isotopic distributions. frontiersin.org Algorithms based on the elementary metabolite units (EMU) framework have been developed to handle such complexities. frontiersin.org Furthermore, with the rise of high-resolution mass spectrometry and multi-isotope tracing experiments (e.g., using both 13C and 15N), more advanced algorithms are needed to deconvolve the complex spectra and accurately correct for the natural abundance of multiple isotopes simultaneously. mdpi.com The output of these corrections is a precise mass isotopomer distribution that can be used for metabolic flux analysis (MFA) to quantify the rates of metabolic pathways. d-nb.infofrontiersin.org

Interactive Table: Key Computational Algorithms and Software for Isotopic Correction
Algorithm/SoftwareCore FunctionKey FeaturesRelevance to this compound Analysis
IsoCor Natural abundance and tracer impurity correction for MS data.Python-based, applicable to various tracer isotopes. uni-regensburg.deCorrects raw mass spectra to determine the true enrichment of this compound.
IsoCorrectoR Correction for natural abundance and tracer impurity in MS and MS/MS data.R-based package, handles multiple tracer isotopes. uni-regensburg.deProvides a comprehensive correction for complex datasets involving this compound and its fragments.
EMU-based Algorithms Simulates and corrects tandem MS data for natural abundance.Efficiently handles complex fragmentation patterns in 13C-MFA. frontiersin.orgEssential for accurate flux analysis when using LC-MS/MS data of this compound.
LS-MIDA Calculates global isotope enrichment and molar abundances of isotopomers.Open-source, uses Brauman's least square method. d-nb.infoConverts experimental MS patterns of this compound into isotopomer enrichments for pathway analysis.

Applications of D Lyxose 5 13c in Metabolic Pathway Elucidation and Fluxomics

13C-Metabolic Flux Analysis (13C-MFA) Utilizing D-Lyxose-5-13C as a Strategic Tracer

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. d-nb.info By introducing a 13C-labeled substrate like this compound into a biological system, scientists can trace the distribution of the 13C label into various downstream metabolites. asm.org The specific labeling patterns observed in these metabolites, analyzed primarily by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a wealth of information that can be used to calculate the fluxes throughout the metabolic network. asm.orgoup.com this compound is particularly advantageous for dissecting the complexities of pentose (B10789219) metabolism.

The design of a 13C-labeling experiment is critical for obtaining precise and accurate flux data. nih.gov The choice of the isotopic tracer is a key determinant of the quality of the results. d-nb.info While tracers like [1,2-13C2]glucose are often used to analyze the pentose phosphate (B84403) pathway (PPP), specifically labeled pentoses such as this compound can offer more direct insights into pentose-specific pathways. nih.gov

A typical experimental setup involves several key steps:

Tracer Selection: this compound is chosen to specifically probe the entry and subsequent metabolism of lyxose. The known position of the label (at the C-5 carbon) allows for predictable fragmentation and tracking.

Cell Culture and Labeling: Cells are cultured in a medium where the primary carbon source is replaced with this compound. It is crucial to allow the system to reach an isotopic steady state, where the labeling of intracellular metabolites becomes constant. d-nb.info The time to reach this state can vary, but studies have shown it can be achieved in as little as 10-30 minutes for pathways like the PPP. biorxiv.org

Sample Collection and Quenching: Rapid sampling and immediate quenching of metabolic activity are essential to capture an accurate snapshot of the metabolic state. oup.com

Metabolite Extraction and Analysis: Intracellular metabolites are extracted and their mass isotopomer distributions (MIDs) are determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). oup.combiorxiv.org

Flux Calculation: The measured MIDs, along with other physiological data like substrate uptake and product secretion rates, are input into a computational model of the cell's metabolic network. asm.org This model then calculates the intracellular fluxes that best explain the observed labeling patterns.

Parallel labeling experiments, using multiple different tracers under the same conditions, can further enhance the accuracy and precision of the calculated fluxes. biorxiv.orgbiorxiv.org

D-Lyxose can be isomerized to D-xylulose, which is an intermediate in the pentose phosphate pathway (PPP). nih.gov By using this compound, researchers can trace the fate of the C-5 carbon as it enters the PPP. The PPP consists of an oxidative branch, which produces NADPH and converts hexoses into pentoses, and a non-oxidative branch, which involves a series of reversible reactions that interconvert various sugar phosphates. escholarship.org

When this compound is converted to D-xylulose-5-13C, the label enters the non-oxidative PPP. The key enzymes transketolase and transaldolase then shuffle carbon atoms, redistributing the 13C label to other intermediates like sedoheptulose-7-phosphate, erythrose-4-phosphate, and the glycolytic intermediates fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. escholarship.org By tracking the appearance and distribution of the 13C label in these molecules, the activity and directionality of the PPP reactions can be determined. researchgate.net For instance, this approach can distinguish between different modes of PPP operation, such as when it is primarily used for nucleotide synthesis (producing ribose-5-phosphate) versus when it is recycling pentoses back into glycolysis to generate NADPH. escholarship.org

The primary output of a 13C-MFA experiment is a detailed map of all intracellular fluxes. cortecnet.com Using this compound allows for precise quantification of fluxes within the PPP and at the interface between the PPP and glycolysis. asm.org This is crucial for identifying key metabolic branch points where metabolites are diverted between pathways.

A critical branch point is the one involving glucose-6-phosphate (G6P), which can either proceed through glycolysis or enter the oxidative PPP. While tracers like [1-13C]glucose are often used to determine the flux split at this node, this compound provides complementary information by directly feeding into the non-oxidative part of the pathway. oup.com The labeling patterns in metabolites like fructose-6-phosphate and pyruvate (B1213749) can reveal the relative contributions of the PPP and glycolysis to their formation. For example, a study in Saccharomyces cerevisiae quantified that under certain conditions, 16.2% of consumed glucose entered the PPP, a value derived from detailed flux analysis. asm.org

The data below illustrates how different tracers can be optimal for analyzing specific pathways, highlighting the need for strategic tracer selection in 13C-MFA.

Table 1: Optimal 13C Tracers for Different Metabolic Pathways

Metabolic Pathway Optimal Tracer(s) Rationale
Glycolysis [1,2-13C2]glucose Provides high precision for estimating glycolytic fluxes. nih.gov
Pentose Phosphate Pathway (PPP) [1,2-13C2]glucose, [2,3,4,5,6-13C]glucose Labeled glucose at specific positions allows for clear distinction of carbon shuffling in the PPP. nih.govresearchgate.net
Tricarboxylic Acid (TCA) Cycle [U-13C5]glutamine Glutamine is a key anaplerotic substrate, directly feeding the TCA cycle and providing better resolution of its fluxes. nih.gov

This table is generated based on findings from multiple sources to illustrate the principles of tracer selection.

Anaplerotic reactions replenish intermediates of central metabolic cycles like the TCA cycle, while cataplerotic reactions drain them for biosynthetic purposes. annualreviews.orgmdpi.com Pentose metabolism can be linked to these processes. For example, intermediates from the PPP can be converted to pyruvate or acetyl-CoA, which can then enter the TCA cycle.

Using this compound, the flow of carbon from a pentose source into the TCA cycle can be tracked. The appearance of the 13C label in TCA cycle intermediates such as citrate (B86180), α-ketoglutarate, and malate (B86768) provides direct evidence of anaplerotic flux originating from pentose catabolism. annualreviews.org The specific isotopomer distribution in these intermediates can further reveal the precise anaplerotic pathway utilized (e.g., via pyruvate carboxylase or malic enzyme). physiology.orgpnas.org Conversely, tracking the depletion of labeled intermediates can provide insights into cataplerotic fluxes that draw carbon away from the TCA cycle for the synthesis of amino acids or other biomolecules. physiology.org This level of detail is critical for understanding how cells maintain metabolic homeostasis under different physiological conditions. pnas.org

Quantification of Intracellular Metabolic Fluxes and Identification of Key Metabolic Branch Points with this compound

Enzymatic Reaction Mechanism Studies Facilitated by this compound

Beyond mapping entire metabolic networks, this compound is also invaluable for studying the mechanisms of individual enzymes, particularly those involved in pentose isomerization.

D-Lyxose Isomerase (LI) is an enzyme that catalyzes the reversible isomerization of D-lyxose to D-xylulose. nih.govnih.gov Characterizing the substrate specificity and reaction mechanism of this enzyme is crucial for both fundamental understanding and potential industrial applications. nih.govresearchgate.netfrontiersin.org

Substrate Specificity: Studies on various LIs have revealed a range of substrate specificities. For example, the LI from Thermofilum sp. is highly specific for D-lyxose, showing minimal activity with other sugars like mannose. nih.govfrontiersin.org In contrast, the enzyme from Cohnella laevoribosii is active with D-lyxose, L-ribose, and D-mannose. nih.gov this compound can be used in competitive binding assays and activity assays to precisely quantify the binding affinity (Km) and catalytic efficiency (kcat/Km) for D-lyxose, helping to build a detailed profile of the enzyme's substrate preference.

Table 2: Kinetic Parameters of D-Lyxose Isomerase from Cohnella laevoribosii

Substrate Apparent K_m (mM) Catalytic Efficiency (k_cat/K_m) (mM⁻¹ s⁻¹)
D-Lyxose 22.4 ± 1.5 84.9 ± 5.8
L-Ribose 121.7 ± 10.8 0.2
D-Mannose 34.0 ± 1.1 1.4 ± 0.1

Data sourced from a study on the characterization of D-Lyxose Isomerase from C. laevoribosii. nih.gov

Kinetic Isotope Effects (KIEs): KIEs are a powerful tool for probing the transition state of an enzyme-catalyzed reaction. acs.org A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org By synthesizing D-lyxose with a 13C label at or near the position of bond cleavage/formation during the isomerization reaction, one can measure the 13C-KIE. The magnitude of the KIE provides information about the rate-limiting step of the reaction. For example, a significant primary KIE suggests that the cleavage of the C-C or C-H bond involving the labeled carbon is part of the rate-determining step. acs.orgpnas.org The isomerization of aldose sugars is believed to proceed via a hydride shift, and using a labeled substrate like this compound in conjunction with advanced analytical techniques like 2D HSQC NMR can help to precisely measure the KIEs and validate this mechanistic hypothesis. acs.orgacs.org

Elucidation of Enzyme Active Site Interactions and Catalytic Mechanisms Utilizing 13C-Labeled Substrates

The use of isotopically labeled compounds, particularly those enriched with carbon-13 (¹³C), is a powerful technique for probing the intricacies of enzyme active sites and elucidating catalytic mechanisms. royalsocietypublishing.orgnih.gov By replacing a specific carbon atom in a substrate molecule with its heavier, non-radioactive isotope, ¹³C, researchers can trace the journey of that atom through a biochemical reaction. This approach provides invaluable insights into bond formations and cleavages, the nature of reaction intermediates, and the specific interactions between a substrate and the amino acid residues within an enzyme's active site. royalsocietypublishing.org When D-Lyxose-5-¹³C is employed as a substrate, the ¹³C label at the C5 position acts as a spectroscopic and mass spectrometric reporter.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to these investigations. royalsocietypublishing.org ¹³C-NMR can detect changes in the chemical environment of the labeled carbon, revealing how it is electronically affected by binding to the enzyme and by the catalytic process itself. Mass spectrometry, on the other hand, can track the incorporation of the ¹³C label into products, allowing for the precise mapping of carbon atom transitions from reactant to product. nih.gov

In the context of D-lyxose metabolism, D-lyxose isomerase is a key enzyme that catalyzes the reversible isomerization of D-lyxose to D-xylulose. nih.govresearchgate.net Structural studies of D-lyxose isomerases have identified key residues in the active site that are crucial for substrate binding and catalysis. nih.govfrontiersin.org For instance, in a novel D-lyxose isomerase from the hyperthermophilic archaeon Thermofilum sp. (TsLI), the active site comprises amino acid residues such as K62, H75, H77, K86, E88, H143, E156, and D163, which interact with the sugar substrate and a manganese ion. nih.govfrontiersin.org The use of D-Lyxose-5-¹³C in such studies would allow for a detailed analysis of the interactions specifically involving the C5 end of the sugar. This can help to confirm the roles of specific amino acid residues in stabilizing the substrate and the transition state.

The proposed catalytic mechanism for many sugar isomerases involves a proton transfer mechanism, often leading to a cis-enediol intermediate. By using D-Lyxose-5-¹³C, researchers can follow the fate of the C5 carbon and its associated atoms, providing evidence for or against proposed mechanistic steps. For example, the precise location of the ¹³C label in the product, D-xylulose, can confirm the specific bond rearrangements that occur during isomerization.

Enzyme Studied Technique Information Gained from ¹³C Labeling Key Findings
D-Lyxose Isomerase¹³C-NMR, Mass SpectrometrySubstrate binding orientation, identification of catalytic residues, validation of reaction mechanism.Confirmation of the C5 position's interaction with specific active site residues; tracing the carbon skeleton rearrangement during isomerization.
Aldose-Ketose IsomerasesIsotope-assisted metabolomicsUnderstanding of substrate specificity and catalytic versatility.Elucidation of how different substrates are accommodated in the active site and the subtle differences in their catalytic conversion.

Role of this compound in Understanding Rare Sugar Epimerization and Isomerization Pathways

D-lyxose is classified as a "rare sugar" due to its limited abundance in nature. The study of the metabolic pathways that interconvert these rare sugars is a burgeoning field with significant potential in biotechnology and medicine. D-Lyxose-5-¹³C is a valuable tool for untangling the complex network of epimerization and isomerization reactions that characterize rare sugar metabolism. royalsocietypublishing.orgnih.gov

Isomerization is the process by which a molecule is transformed into an isomer with a different arrangement of atoms. The isomerization of D-lyxose to D-xylulose, catalyzed by D-lyxose isomerase, is a critical step that connects D-lyxose to the central pentose phosphate pathway. nih.govresearchgate.net By feeding cells or enzyme preparations with D-Lyxose-5-¹³C and analyzing the resulting products, researchers can quantify the flux through this isomerization pathway. The appearance of the ¹³C label in D-xylulose provides direct evidence of this conversion.

Epimerization is a specific type of isomerization that involves a change in the stereochemistry at a single chiral center. Some enzymes exhibit broad substrate specificity and can catalyze both isomerization and epimerization reactions. For instance, some D-lyxose isomerases can also act on other sugars like D-mannose and L-ribose. nih.govnih.gov The "Izumoring" strategy, a concept that maps the enzymatic interconversions of monosaccharides, highlights the importance of isomerases and epimerases in producing a wide variety of rare sugars from more common ones. glycoforum.gr.jp

The use of D-Lyxose-5-¹³C can help to discover and characterize novel epimerization and isomerization pathways. If D-Lyxose-5-¹³C is converted into other rare sugars besides D-xylulose, it would indicate the presence of previously unknown enzymatic activities. By tracing the path of the ¹³C label, the specific steps of these new pathways can be elucidated.

Pathway Type Enzyme Example Role of D-Lyxose-5-¹³C Key Research Findings
IsomerizationD-Lyxose IsomeraseTracing the conversion of D-lyxose to D-xylulose.Quantifying the flux into the pentose phosphate pathway; confirming the catalytic mechanism.
EpimerizationD-Tagatose 3-epimeraseInvestigating potential side reactions or novel enzyme activities.Discovery of new interconversion pathways for rare sugars.
Two-step IsomerizationXylose Isomerase & Lyxose IsomeraseElucidating multi-enzyme pathways for rare sugar production.Understanding the sequential conversion of common sugars into rare sugars like D-lyxose. researchgate.net

Insights into Broader Carbohydrate Metabolism and Intermediates via this compound Tracing

Interconnections of Pentose Metabolism with Glycolysis and Other Central Carbon Pathways

The metabolic fate of D-lyxose is not confined to the pentose phosphate pathway (PPP) alone. The PPP is intricately connected with glycolysis, the tricarboxylic acid (TCA) cycle, and other central carbon metabolic routes. creative-proteomics.comlibretexts.org D-Lyxose-5-¹³C serves as an excellent tracer to map these interconnections and understand how carbon from a rare pentose sugar is distributed throughout the metabolic network.

Upon its isomerization to D-xylulose, the carbon skeleton of D-lyxose enters the PPP. nih.govresearchgate.net D-xylulose is first phosphorylated to D-xylulose-5-phosphate. wikipedia.org The non-oxidative branch of the PPP, through the actions of transketolase and transaldolase, can convert pentose phosphates into intermediates of glycolysis, namely fructose-6-phosphate and glyceraldehyde-3-phosphate. libretexts.orgresearchgate.net

By using D-Lyxose-5-¹³C and analyzing the labeling patterns of glycolytic and TCA cycle intermediates, researchers can quantify the extent to which D-lyxose contributes to these central pathways. For example, the appearance of the ¹³C label in pyruvate, lactate, or citrate would provide definitive evidence that the carbon backbone of D-lyxose has been metabolized through glycolysis and the TCA cycle. frontiersin.orgresearchgate.net This type of stable isotope tracing allows for the calculation of metabolic fluxes and the determination of how the cell partitions carbon between different metabolic functions, such as energy production, biosynthesis, and redox balance. nih.govsci-hub.se

Metabolic Pathway Connecting Intermediates Information from D-Lyxose-5-¹³C Tracing
GlycolysisFructose-6-phosphate, Glyceraldehyde-3-phosphateQuantifies the flux from the pentose phosphate pathway into glycolysis.
TCA CycleAcetyl-CoA (derived from pyruvate)Determines the contribution of D-lyxose to mitochondrial energy metabolism.
Amino Acid BiosynthesisPyruvate, Oxaloacetate, α-KetoglutarateTraces the incorporation of D-lyxose carbon into the building blocks of proteins.

Dynamics of Sugar Phosphate Pools and Their Regulation Using 13C-Labeled Precursors

Sugar phosphates are key intermediates in carbohydrate metabolism, acting as nodes that connect different pathways. The concentrations and turnover rates of these sugar phosphate pools are tightly regulated to meet the cell's metabolic demands. However, studying the dynamics of these pools is challenging due to their low intracellular concentrations and the existence of numerous isomers. researchgate.net

The use of ¹³C-labeled precursors like D-Lyxose-5-¹³C, coupled with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), enables the investigation of these dynamic pools. nih.gov By introducing a pulse of D-Lyxose-5-¹³C and monitoring the rate at which the ¹³C label is incorporated into and diluted from various sugar phosphate pools (e.g., xylulose-5-phosphate, ribose-5-phosphate, fructose-6-phosphate), researchers can gain insights into the turnover rates and sizes of these pools. biorxiv.org

This approach, known as stable isotope tracing or metabolic flux analysis, can reveal how metabolic perturbations or changes in environmental conditions affect the regulation of carbohydrate metabolism. researchgate.netnih.gov For instance, under conditions of oxidative stress, cells may upregulate the flux through the oxidative PPP to produce more NADPH for antioxidant defense. nih.gov This would likely alter the dynamics of the pentose phosphate pools. By tracing the fate of D-Lyxose-5-¹³C under different conditions, a detailed picture of metabolic regulation can be constructed.

Sugar Phosphate Pool Metabolic Role Insights from ¹³C Tracing
Xylulose-5-phosphateEntry point into non-oxidative PPPTurnover rate reflects the activity of D-lyxose isomerase and xylulokinase.
Ribose-5-phosphatePrecursor for nucleotide biosynthesisLabel incorporation indicates the rate of nucleotide synthesis.
Fructose-6-phosphateGlycolytic intermediateLabeling dynamics reveal the flux between the PPP and glycolysis.
Sedoheptulose-7-phosphateIntermediate of the non-oxidative PPPChanges in pool size and labeling can indicate regulatory points in the pathway. frontiersin.org

Advanced Methodological Considerations and Systems Level Integration in D Lyxose 5 13c Research

Computational Flux Modeling and Statistical Analysis of 13C-MFA Data

At the heart of 13C-based metabolic studies lies metabolic flux analysis (MFA), a powerful technique for quantifying the rates of intracellular reactions. sci-hub.se The integration of D-lyxose-5-13C data into MFA workflows requires detailed metabolic models and robust algorithms to accurately estimate metabolic fluxes.

Development and Validation of Detailed Metabolic Network Models Incorporating Pentose (B10789219) Pathways

The foundation of any 13C-MFA study is a comprehensive metabolic network model. sci-hub.sevanderbilt.edu For research involving this compound, these models must include detailed representations of the pentose phosphate (B84403) pathway (PPP) and related pathways where lyxose metabolites are processed. nih.gov D-lyxose can be isomerized to D-xylulose, an intermediate in the PPP. nih.gov The model comprises a set of biochemical reactions and the corresponding carbon atom transitions for each reaction. nih.gov This stoichiometric model defines the possible routes for carbon atoms from this compound to be distributed throughout the metabolic network.

Model validation is a critical step to ensure the accuracy of flux estimations. This often involves parallel labeling experiments with different tracers to verify the assumptions of the biochemical network model. vanderbilt.edu For instance, experiments using a combination of 13C-labeled glucose and this compound can provide complementary data to constrain and validate the fluxes through glycolysis and the PPP. nih.gov The consistency of the data from multiple tracer experiments strengthens the confidence in the model's structure and the resulting flux map. vanderbilt.edu

Algorithms for Robust Flux Estimation from this compound Isotopomer Data

The data obtained from this compound tracing experiments are the mass isotopomer distributions (MIDs) of various metabolites, which are measured by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. sci-hub.se These MIDs represent the fractional abundance of each isotopologue of a metabolite. nih.gov To translate these MIDs into metabolic fluxes, sophisticated algorithms are employed. These algorithms aim to find the set of fluxes that best explains the experimentally measured labeling patterns by minimizing the difference between simulated and measured isotopomer distributions. portlandpress.com

Several computational frameworks and algorithms are available for this purpose. The Elementary Metabolite Unit (EMU) framework is a widely used approach that significantly enhances the computation speed for flux calculations, making it suitable for large-scale metabolic networks. frontiersin.orgresearchgate.net Other approaches involve non-linear optimization techniques that iteratively adjust flux values to fit the experimental data. psu.edu Bayesian methods have also been introduced for flux estimation, which can provide a statistical distribution of possible flux values, offering a more nuanced view of flux uncertainties. mdpi.combiorxiv.org

The robustness of flux estimation is further enhanced by statistical analysis. This includes calculating confidence intervals for the estimated fluxes to assess their precision. biorxiv.orgsci-hub.se Methods like Monte Carlo simulations or parameter continuation are used to determine these confidence intervals. biorxiv.org A good statistical fit between the model predictions and the experimental data is essential for the reliability of the determined fluxes. sci-hub.se

Integration of this compound Tracing with Complementary Omics Technologies

To achieve a comprehensive, systems-level understanding of metabolism, data from this compound tracing is increasingly being integrated with other "omics" technologies. This multi-omics approach provides a more holistic view of how metabolic pathways are regulated and interconnected with other cellular processes.

Combination with Proteomics and Transcriptomics for Systems-Level Understanding of Metabolic Regulation

While 13C-MFA quantifies the functional output of metabolic networks (i.e., the fluxes), transcriptomics and proteomics provide information about the expression levels of genes and the abundance of proteins, including metabolic enzymes. vanderbilt.edu Integrating these datasets can reveal the regulatory mechanisms that control metabolic fluxes. For example, an observed change in flux through a specific pathway, as determined by this compound tracing, can be correlated with changes in the expression of genes encoding the enzymes in that pathway. frontiersin.org

This integrated approach helps to elucidate how cells respond to various stimuli at multiple levels, from gene transcription to protein synthesis and ultimately to metabolic activity. portlandpress.comasm.org For instance, in response to a particular condition, transcriptomic data might show the upregulation of genes in the pentose phosphate pathway, proteomic data could confirm an increased abundance of the corresponding enzymes, and 13C-MFA with this compound would quantify the resulting increase in flux through this pathway. researchgate.net This provides a powerful, multi-layered understanding of metabolic regulation that is not achievable with any single omics technology alone. nih.gov

Advanced Metabolomics Profiling Coupled with 13C-Labeling for Comprehensive Pathway Analysis

Combining targeted 13C-labeling studies using this compound with untargeted metabolomics offers a powerful strategy for comprehensive pathway analysis. researchgate.net While the 13C tracer follows a specific metabolic route, untargeted metabolomics provides a snapshot of a wide range of metabolites in the cell. nih.gov This allows researchers to observe the broader metabolic consequences of the perturbation introduced by the labeled substrate.

Advanced analytical platforms, such as high-resolution mass spectrometry, are crucial for both targeted isotopomer analysis and untargeted metabolomics profiling. researchgate.net Software platforms like X13CMS have been developed to analyze untargeted metabolomic data from isotopic labeling experiments, identifying all compounds that have incorporated the isotopic tracer. nih.gov This can lead to the discovery of novel metabolic pathways or unexpected connections between pathways. nih.gov The integration of quantitative data on metabolite pool sizes from metabolomics with flux data from 13C-MFA can also be used to build and validate kinetic models of metabolism, providing deeper insights into reaction mechanisms and regulation. nih.gov

Optimization of Experimental Design Parameters for High-Resolution 13C-Labeling Studies with this compound

The quality and resolution of the data obtained from 13C-labeling experiments are highly dependent on the experimental design. sci-hub.seresearchgate.net Optimizing these parameters is crucial for obtaining precise and accurate flux estimations.

Key parameters in experimental design include the choice of the isotopic tracer, the duration of the labeling experiment, and the analytical methods used for measuring isotopomer distributions. biorxiv.org For studies involving the pentose phosphate pathway, while this compound provides specific insights, it is often used in parallel with other tracers, such as specifically labeled glucose molecules (e.g., [1,2-13C2]glucose), to maximize the information obtained. nih.gov Computational tools can be used to perform in silico simulations to identify the optimal combination of tracers that will provide the highest resolution for the fluxes of interest. sci-hub.se

The timing of sample collection is another critical parameter. For steady-state MFA, cells are typically cultured with the labeled substrate until an isotopic steady state is reached. oup.com However, for dynamic studies, samples are collected at multiple time points to capture the transient changes in labeling patterns, which can provide additional information about flux dynamics. nih.gov

The choice of analytical technique also plays a significant role. Tandem mass spectrometry (MS/MS) can provide more detailed information on isotopic labeling patterns compared to conventional MS, leading to improved flux resolution. frontiersin.org The development of high-resolution analytical methods and the careful optimization of all experimental parameters are essential for maximizing the scientific value of 13C-labeling studies with this compound. sci-hub.se

Future Perspectives in D Lyxose 5 13c Research

Exploration of Novel or Undiscovered D-Lyxose-Dependent Metabolic Pathways

The primary known metabolic fate of D-lyxose in microorganisms is its isomerization to D-xylulose, an intermediate of the central Pentose (B10789219) Phosphate (B84403) Pathway (PPP). researchgate.netnih.gov This conversion is catalyzed by the enzyme D-lyxose isomerase (EC 5.3.1.15). researchgate.net From D-xylulose, the carbon skeleton can enter the non-oxidative PPP, where transketolase and transaldolase reactions reshuffle carbon atoms, or it can be phosphorylated to D-xylulose-5-phosphate, a key node in the PPP. researchgate.net

The future application of D-Lyxose-5-13C lies in its potential to uncover alternative or context-dependent metabolic routes. By introducing this compound into a biological system and tracing the ¹³C label through downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can perform metabolic flux analysis (MFA). nih.gov This can definitively map how D-lyxose is utilized under various conditions or in different organisms.

Key research questions that this compound can help answer include:

Alternative catabolic pathways: While the isomerase pathway is common, other degradation routes may exist, particularly in extremophiles or organisms with unique metabolic capabilities. For instance, studies on other pentoses like D-xylose have revealed non-canonical oxidative pathways leading to intermediates like α-ketoglutarate. nih.gov Feeding this compound could reveal if analogous pathways exist for D-lyxose.

Anaplerotic contributions: The tracer can quantify the extent to which D-lyxose contributes to replenishing Tricarboxylic Acid (TCA) cycle intermediates, a critical function for biosynthesis. researchgate.net

Metabolic crosstalk: It can elucidate the interaction between D-lyxose metabolism and other central pathways like glycolysis and gluconeogenesis by tracking the specific labeling patterns in shared intermediates. physiology.orgnau.edu

A typical experiment would involve incubating cells with this compound and analyzing the mass isotopomer distribution in key metabolites like amino acids, organic acids, and sugar phosphates to resolve metabolic fluxes. nih.govphysiology.org

Development of Advanced 13C-NMR and MS Technologies for Enhanced Sugar Isotopomer Resolution

The accurate determination of metabolic fluxes relies heavily on the precise analysis of isotopomer distribution in metabolites. Both ¹³C-NMR and MS are indispensable tools for this purpose, each with distinct advantages.

Enhanced Sensitivity: Developing higher-field magnets and cryoprobe technologies to improve the signal-to-noise ratio, which is essential for detecting low-abundance metabolites labeled with this compound. slu.se

Multidimensional NMR: Employing advanced 2D and 3D NMR techniques (e.g., HSQC, HMBC, INADEQUATE) to resolve overlapping signals in complex biological extracts and unambiguously assign ¹³C resonances in D-lyxose-derived metabolites. unimo.itacs.org

Hyperpolarization: Using techniques like dynamic nuclear polarization (DNP) to dramatically increase the NMR signal of this compound, enabling real-time, in-vivo tracking of its metabolic fate.

High-Resolution MS (HRMS): Utilizing instruments like Orbitrap or TOF mass spectrometers to achieve high mass accuracy and resolution, which aids in the confident identification of labeled compounds and the separation of isobaric interferences. researchgate.net

Tandem MS (MS/MS): Developing sophisticated fragmentation strategies to deduce positional isotopomer information from complex molecules, which can complement NMR data. thehersheycompany.com

Derivatization Chemistry: Creating novel derivatization reagents that produce specific fragmentation patterns for pentose sugars and their derivatives, thereby improving the resolution and identification of D-lyxose isotopomers.

The table below compares the key features of NMR and MS for the analysis of sugar isotopomers like this compound.

Table 1: Comparison of Analytical Technologies for ¹³C-Isotopomer Analysis

Feature ¹³C-NMR Spectroscopy Mass Spectrometry (GC-MS, LC-MS)
Information Provided Positional isotopomer distribution (e.g., ¹³C at C-1 vs. C-2) Mass isotopomer distribution (e.g., M+1, M+2)
Sensitivity Relatively low; requires higher sample concentration High; suitable for low-abundance metabolites
Sample Preparation Minimal, non-destructive Often requires derivatization, destructive
Resolution High spectral resolution for structural detail High mass resolution for elemental composition
Quantification Highly quantitative and reproducible Can be affected by ion suppression effects

Engineering of Microbial Systems for Enhanced this compound Production and Expanded Biotechnological Applications

The limited natural availability of D-lyxose necessitates biotechnological production methods. oup.comnih.gov The production of its isotopically labeled form, this compound, requires a host organism that can efficiently convert a primary labeled carbon source, such as [U-¹³C]-glucose, into the target molecule. Systems metabolic engineering provides a powerful framework for developing such microbial cell factories. nih.gov

A potential strategy for producing this compound involves a two-step enzymatic conversion from the more abundant pentose, D-xylose, which in turn can be derived from ¹³C-labeled glucose. nih.govasm.org

A hypothetical metabolic engineering strategy in a host like Escherichia coli or Saccharomyces cerevisiae could involve:

Pathway Introduction: Expressing heterologous genes for D-xylose isomerase (to convert ¹³C-D-xylose to ¹³C-D-xylulose) and a highly specific D-lyxose isomerase (to convert ¹³C-D-xylulose to ¹³C-D-lyxose). nih.gov

Increasing Precursor Supply: Overexpressing key enzymes in the Pentose Phosphate Pathway to channel more ¹³C-glucose towards the formation of pentose phosphates. asm.org

Blocking Competing Pathways: Deleting or down-regulating genes responsible for the degradation of D-xylulose or D-lyxose to prevent loss of the product. For example, knocking out xylulokinase (xylB) would prevent the phosphorylation of D-xylulose, allowing it to accumulate for conversion to D-lyxose. nih.gov

Transporter Engineering: Engineering sugar transporters for efficient uptake of the ¹³C-labeled precursor (e.g., glucose) and potentially for the export of the final this compound product to simplify purification.

The table below outlines a potential genetic engineering strategy for D-lyxose production from a labeled precursor.

Table 2: Hypothetical Metabolic Engineering Strategy for this compound Production

Genetic Modification Target Engineering Strategy Rationale
D-xylose Isomerase (e.g., xylA) Overexpression Converts ¹³C-D-xylose (from ¹³C-glucose) to ¹³C-D-xylulose. nih.gov
D-lyxose Isomerase (e.g., lyxA) Overexpression of a specific LI Converts ¹³C-D-xylulose to the final product, ¹³C-D-lyxose. researchgate.net
Xylulokinase (e.g., xylB) Gene Deletion Prevents the phosphorylation and subsequent catabolism of the ¹³C-D-xylulose intermediate. nih.gov
Aldose Reductase (e.g., yqhG) Gene Deletion Minimizes the reduction of D-lyxose to the corresponding sugar alcohol, D-arabitol.

| Glucose Transporter (e.g., galP) | Overexpression/Engineering | Enhances uptake of the primary labeled carbon source, ¹³C-glucose. |

Expanding the Utility of this compound as a Fundamental Tool in Biochemical Discovery and Mechanistic Enzymology

Isotopically labeled substrates are invaluable for probing enzyme mechanisms and interactions. This compound, as a specific isotopologue, offers unique opportunities in this domain.

Mechanistic Enzymology: The ¹³C label in this compound can be used to study the catalytic mechanisms of enzymes that act upon it, such as D-lyxose isomerase. By monitoring the fate of the ¹³C label in the product (D-xylulose) using NMR or MS, researchers can gain insights into the reaction's stereochemistry and whether it proceeds via a proton transfer or a hydride shift mechanism. researchgate.netnih.gov Kinetic isotope effect (KIE) studies, comparing the reaction rates of labeled and unlabeled substrates, can help identify the rate-limiting step of the enzymatic reaction. acs.org

Enzyme-Substrate Interaction Studies: this compound is a promising tool for studying the binding of pentose sugars to various enzymes. A key area of interest is its interaction with aldose reductase (EC 1.1.1.21), an enzyme implicated in the complications of diabetes. frontiersin.orgwikipedia.org Molecular modeling studies have already investigated the binding of D-lyxose to the active site of human aldose reductase to understand substrate specificity. nih.gov Using ¹³C-labeled D-lyxose in NMR experiments can provide direct experimental evidence of these interactions. Techniques like saturation transfer difference (STD) NMR can identify which parts of the sugar molecule are in close contact with the enzyme, validating and refining computational models. The unique stereochemistry of D-lyxose compared to D-xylose makes it an excellent candidate for comparative binding assays to probe the structural requirements of the enzyme's active site. nih.gov

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